2-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-2-methylpropanal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

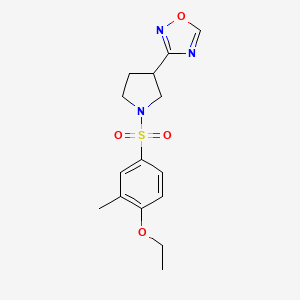

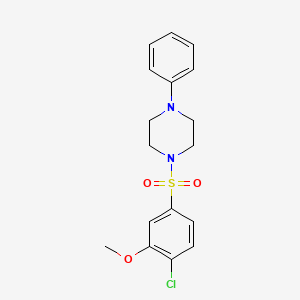

The compound is a derivative of 1,4-naphthoquinone, which is a type of organic compound derived from naphthalene . Naphthoquinones are secondary metabolites found in plants and are used in traditional medicine to treat diverse human diseases .

Synthesis Analysis

The synthesis of naphthoquinone derivatives has been explored to contain compounds with potential biological activity . It has been reported that the chemical modification of naphthoquinones improves their pharmacological properties by introducing amines, amino acids, furan, pyran, pyrazole, triazole, indole, among other chemical groups .Molecular Structure Analysis

The molecular structure of related compounds shows that the 1,4-quinoid nucleus is annulated with an aromatic (benzene) ring . The quinone ring contains a system of double bonds conjugated with carbonyl groups; it is easily susceptible to reduction, oxidation and addition of O-, N-, and S-nucleophiles .Chemical Reactions Analysis

Naphthoquinones are easily reduced by various agents and converted to 1,4-dihydroxynaphthalene . They can react with the formation of different reaction products .Physical And Chemical Properties Analysis

Related compounds such as 4-((1,4-Dioxo-1,4-dihydronaphthalen-2-yl)amino)benzenesulfonamide have a molecular weight of 328.35 and are solid at room temperature .Wissenschaftliche Forschungsanwendungen

- Naphthoquinones exhibit antimicrobial activity against various pathogens. They can inhibit bacterial growth by disrupting cellular processes or damaging cell membranes. Researchers have explored modified naphthoquinones as potential antibacterial agents .

- Researchers have synthesized nitrogen-containing naphthoquinone derivatives and evaluated their antitumor activity .

- Some naphthoquinones, such as SkQN and its derivatives, impact mitochondrial function. These compounds affect mitochondrial membrane potential and ROS production .

- Naphthoquinone derivatives have been investigated for their antibacterial potential, especially against resistant strains .

Antimicrobial Properties

Antitumoral Effects

Mitochondrial Function Modulation

Multidrug-Resistant Bacteria

Natural Product Derivatives

Wirkmechanismus

Target of Action

The primary target of this compound is Glutathione reductase, mitochondrial . This enzyme plays a crucial role in maintaining the balance of oxidation and reduction in the cell, which is essential for many cellular processes.

Mode of Action

It is known that naphthoquinones, a class of compounds to which this molecule belongs, can interact with their targets through redox properties and other mechanisms .

Biochemical Pathways

The compound’s interaction with glutathione reductase could potentially affect the glutathione cycle , a critical biochemical pathway involved in maintaining cellular redox balance . The downstream effects of this interaction could include changes in cellular redox status, which can influence various cellular processes.

Result of Action

The molecular and cellular effects of the compound’s action are likely to be related to its impact on the glutathione cycle and cellular redox status. These effects could potentially influence a range of cellular processes, including cell growth and survival, immune response, and cellular stress responses .

Safety and Hazards

Zukünftige Richtungen

Naphthoquinone derivatives could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria . Their role in protecting against neurodegenerative diseases has been established . Some compounds of this class are already being used as medicinal drugs and some substances can be used as biochemical tools and probes for non-invasive detection of pathological areas in cells and tissues in myocardial infarction and neurodegenerative diseases using modern molecular imaging techniques .

Eigenschaften

IUPAC Name |

2-(1,4-dioxonaphthalen-2-yl)-2-methylpropanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-14(2,8-15)11-7-12(16)9-5-3-4-6-10(9)13(11)17/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBXCNNSCGNJMLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)C1=CC(=O)C2=CC=CC=C2C1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2890599.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2890611.png)

![N-(2-Amino-2-phenylethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride](/img/structure/B2890612.png)

![5-[(4-Bromophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2890614.png)

![N-(4-acetamidophenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2890616.png)